3-Iodo-2,2-dimethyloxetane
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Overview
Description
3-Iodo-2,2-dimethyloxetane is an organic compound with the molecular formula C5H9IO. It is a member of the oxetane family, which are four-membered cyclic ethers. The presence of an iodine atom and two methyl groups on the oxetane ring makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,2-dimethyloxetane typically involves the iodination of 2,2-dimethyloxetane. One common method is the electrophilic halocyclization of alcohols, where an iodine source is used to introduce the iodine atom into the oxetane ring . This reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,2-dimethyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2,2-dimethyloxetane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2,2-dimethyloxetane, while oxidation with m-CPBA could produce this compound oxide .
Scientific Research Applications
3-Iodo-2,2-dimethyloxetane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 3-Iodo-2,2-dimethyloxetane exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
3-Iodo-2,2-dimethyloxetane can be compared with other oxetane derivatives, such as:
2,2-Dimethyloxetane: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-2,2-dimethyloxetane: Similar in structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
3-Chloro-2,2-dimethyloxetane: Another halogenated derivative with different reactivity compared to the iodine-containing compound.
Properties
IUPAC Name |
3-iodo-2,2-dimethyloxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-5(2)4(6)3-7-5/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHVGOVPDSPAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CO1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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